![molecular formula C25H20ClN3O B2936939 1-(4-氯苯基)-8-乙氧基-3-(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901021-63-4](/img/structure/B2936939.png)

1-(4-氯苯基)-8-乙氧基-3-(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

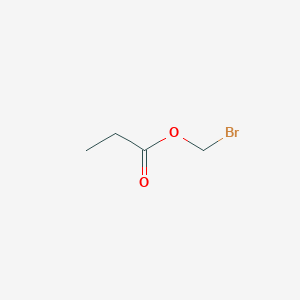

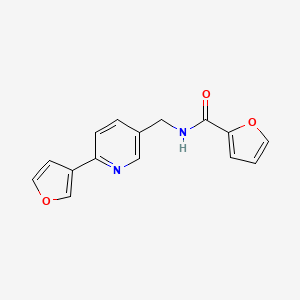

The compound “1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives . Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques and quantum chemical calculations . For instance, the Fourier Transform Infrared Spectroscopy (FTIR) can provide information about the functional groups present in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods. These properties include melting point, boiling point, solubility, and reactivity .科学研究应用

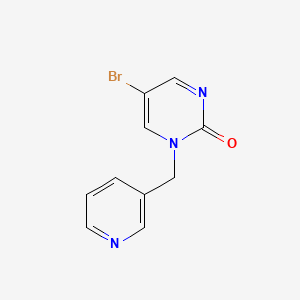

Antitubercular Activity

This compound has been synthesized and screened for its antitubercular activity . The minimum inhibition concentration of one of the synthesized compounds was found to be as low as 1.56 μg ml −1, which is comparable to the standard anti-tb drugs pyrazinamide and streptomycin .

Antimicrobial Activity

The compound also exhibits antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs .

Antileishmanial Activity

The compound has shown promising antileishmanial activity . One of the synthesized derivatives displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The compound has been evaluated for its antimalarial activity . Some of the synthesized derivatives showed good inhibition effects against Plasmodium berghei .

Anti-Inflammatory Activity

Quinoline derivatives, including this compound, have been synthesized and found to have strong anti-inflammatory activity .

Antiviral Activity

The compound has been synthesized and evaluated for its antiviral activity . The importance of suitably substituted aryl substituents was evident when their inhibitory activity was compared .

作用机制

Target of Action

The primary target of this compound is VEGFR-2 , a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis . Inhibition of VEGFR-2 represents an attractive strategy for anticancer drug design .

Mode of Action

The compound interacts with its target, VEGFR-2, by inhibiting its activity . This disruption of VEGFR-2 signaling cascade could thus offer approaches for oncotherapy . The compound also exhibits antitumor activity over MCF-7 cell line via cell cycle arrest at G1 phase and apoptosis inducing activity .

Biochemical Pathways

The compound affects the angiogenic signaling pathway, which is primarily regulated by receptor tyrosine kinases (RTKs) . By inhibiting VEGFR-2, the compound disrupts the angiogenic signaling, leading to a decrease in the rapid development of abnormal blood vessels, a characteristic feature of tumor vasculature .

Result of Action

The compound’s action results in potent VEGFR-2 inhibitory activities . It also exhibits antitumor activity over the MCF-7 cell line via cell cycle arrest at the G1 phase and apoptosis-inducing activity . Furthermore, it was proved to upregulate expression of proteins that trigger apoptosis such as increased Bax, decreased Bcl-2 as well as increased Bax/Bcl-2 ratio .

未来方向

属性

IUPAC Name |

1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3O/c1-3-30-20-12-13-23-21(14-20)25-22(15-27-23)24(17-6-4-16(2)5-7-17)28-29(25)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUROFOTAIDSRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-(trifluoromethyl)phenyl sulfide](/img/structure/B2936856.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2936859.png)

![(S,S)-1,2-Bis[boranato(tert-butyl)methylphosphino]ethane](/img/structure/B2936860.png)

![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)

![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2936872.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2936874.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2936876.png)